(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-10(15)9-6-7-13-14-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
VVLJDHFNQZHHJA-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=NN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 2-pyrrolidinecarboxylate with 1H-pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity
- Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate has been tested for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific pathways, including caspase activation and mitochondrial disruption .
- Antimicrobial Properties
-
Neurological Applications
- There is emerging evidence suggesting that pyrazole derivatives can influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its utility in treating conditions such as Alzheimer's disease .
Applications in Organic Synthesis
- Synthetic Intermediates
- Catalysis
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated the cytotoxic effects on breast cancer cell lines | Induced apoptosis via caspase pathway activation |
| Antimicrobial Efficacy Study | Tested against Gram-positive and Gram-negative bacteria | Demonstrated significant inhibition of bacterial growth |
| Neuroprotective Effects | Assessed impact on neurodegeneration models | Potential to mitigate cognitive decline in animal models |
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a pyrrolidine core and tert-butyl carbamate group with several analogues documented in the Catalog of Pyridine Compounds (2017) and other synthetic studies:
Physicochemical Properties
- Melting Point : The spiro-pyrrolidine-oxindole analogue (328) melts at 99°C, suggesting that tert-butyl carbamate derivatives generally exhibit moderate thermal stability .
- Optical Rotation : Compound 328 displays [α]D²⁶ = -31.6 (CHCl₃), indicative of significant chiral influence from the spiro center and substituents. The target compound’s S-configuration likely imparts a comparable or distinct optical profile .
- Solubility : The hydroxymethyl and fluorine substituents in Entry 180 enhance water solubility relative to the pyrazole-bearing target compound .
Critical Analysis of Evidence Limitations
While the provided evidence lacks direct data on the target compound, structural parallels with tert-butyl-protected pyrrolidines and pyridine derivatives allow extrapolation of properties. Key gaps include:
- Absence of NMR or MS data for the target compound.
- Limited information on enantiomeric purity or biological activity.
Biological Activity
(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.29 g/mol
- CAS Number : 877399-74-1
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. For instance, a study evaluated several pyrazolyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain compounds, including those with similar structural features to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate, demonstrated moderate antimicrobial effects with minimum inhibitory concentrations (MIC) around 250 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Bacillus subtilis | 250 |
| Candida albicans | 250 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A notable compound related to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In a carrageenan-induced rat paw edema model, the compound demonstrated an effective dose (ED) with a selectivity index indicating a preference for COX-2 over COX-1, suggesting a favorable safety profile .
| Compound | COX Inhibition IC50 (nM) | Selectivity Index |
|---|---|---|
| Related Pyrazole Derivative | 53 | >8 |
3. Enzyme Inhibition
Pyrazole derivatives have also been identified as inhibitors of various enzymes involved in inflammatory pathways. For example, a study reported that compounds similar to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate showed inhibition against soluble epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L. This inhibition is crucial as sEH plays a role in the metabolism of epoxyeicosatrienoic acids, which are involved in inflammatory responses .
Case Study 1: Anti-inflammatory Efficacy
A recent study focused on the anti-inflammatory effects of various pyrazole derivatives in vivo. The results indicated that certain compounds led to a significant reduction in TNFα levels in LPS-stimulated macrophages, showcasing their potential as therapeutic agents for inflammatory diseases. The most potent derivative exhibited an IC50 value of 0.004 μM against p38 MAPK, a key regulator in inflammatory signaling pathways .
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of pyrazole-based compounds was assessed against multiple bacterial strains. The results demonstrated that compounds with structural modifications similar to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate had enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
